3-Amino-2,4,6-triiodobenzoic acid
Overview
Description
3-Amino-2,4,6-triiodobenzoic acid: is an organic compound with the molecular formula C7H4I3NO2 . It is characterized by the presence of three iodine atoms attached to a benzoic acid core, along with an amino group at the 3-position. This compound is notable for its high molecular weight of 514.83 g/mol and its use in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4,6-triiodobenzoic acid typically involves the iodination of 3-aminobenzoic acid. The process includes the following steps:
Iodination: 3-Aminobenzoic acid is treated with iodine monochloride in the presence of a suitable solvent, such as acetic acid, to introduce iodine atoms at the 2, 4, and 6 positions.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of iodine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products:
Substitution Reactions: Derivatives with various functional groups replacing the amino group.
Oxidation and Reduction: Products with altered oxidation states of the amino group or the benzoic acid core.
Scientific Research Applications
Chemistry: 3-Amino-2,4,6-triiodobenzoic acid is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the development of radiopaque materials .
Biology and Medicine: In the medical field, this compound is used in the preparation of contrast agents for imaging techniques such as X-ray and CT scans. Its high iodine content enhances the visibility of biological tissues .
Industry: The compound is employed in the production of dyes and pigments, where its iodine atoms contribute to the desired color properties. It is also used in the development of advanced materials for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Amino-2,4,6-triiodobenzoic acid is primarily related to its high iodine content. In medical imaging, the iodine atoms absorb X-rays, providing a clear contrast between different tissues. The compound interacts with biological molecules, enhancing the visibility of specific areas during imaging procedures .
Comparison with Similar Compounds
- 2,4,6-Triiodobenzoic acid
- 5-Amino-2,4,6-triiodoisophthalic acid
- 2,3,5-Triiodobenzoic acid
- Diatrizoic acid
Comparison: 3-Amino-2,4,6-triiodobenzoic acid is unique due to the presence of an amino group at the 3-position, which allows for additional chemical modifications. Compared to other triiodobenzoic acids, it offers greater versatility in synthetic applications and enhanced properties for medical imaging .
Properties
IUPAC Name |
3-amino-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I3NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQFFHSJUJDRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67031-56-5 (mono-hydrochloride salt) | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60185120 | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3119-15-1 | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3119-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3119-15-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2,4,6-triiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-2,4,6-TRIIODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99H77D8MTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-amino-2,4,6-triiodobenzoic acid in medical imaging?
A: this compound serves as a key component in several radiographic contrast media, including Cholografin. [] This compound, when administered intravenously, allows for the visualization of the common bile duct through X-ray imaging. [] This application highlights its importance in diagnosing biliary tract conditions.
Q2: How does this compound interact with proteins within the body?
A: Research indicates that this compound can bind to proteins like ligandin (Y protein). [] Ligandin, a glutathione transferase found in the liver, kidney, and gut, plays a role in detoxification processes. [] This binding interaction with this compound has been shown to inhibit ligandin's enzyme activity, potentially impacting the body's detoxification mechanisms. []
Q3: Are there instances of specific antibody recognition for this compound?
A: Yes, a Waldenström macroglobulin (IgM) exhibiting antibody-like activity towards this compound has been identified. [, ] This IgM demonstrates a unique interaction with the compound, suggesting a specific binding event. [] Further research into this interaction could provide valuable insights into antibody recognition mechanisms and potential therapeutic applications.
Q4: Can this compound be broken down by biological processes?
A: Studies using the fungus Trametes versicolor have shown that it can transform this compound. [] This transformation involves a series of reductive deiodination steps, leading to the formation of metabolites with fewer iodine atoms. [] This finding challenges the previous notion that iodinated X-ray contrast agents are non-degradable and opens avenues for exploring biodegradation pathways of such compounds.
Q5: What is the structural conformation of an IgM that binds to this compound?
A: Small-angle X-ray scattering studies have revealed that a Waldenström IgM with binding affinity for this compound adopts a flat, star-shaped conformation. [] This IgM exhibits a radius of gyration of 12.1 nm, a maximum distance of 35 nm, and a volume of 1900 nm3. [] This structural information provides insights into the overall shape and dimensions of the antibody, which is crucial for understanding its binding properties and potential interactions with antigens like this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.